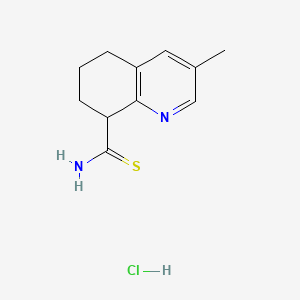
Tiquinamide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tiquinamide hydrochloride is a potent inhibitor of gastric secretion. It is known for its protective effects against gastric and duodenal erosions induced by stress and chemical stimuli. The compound reduces both basal and stimulated acid secretion without exhibiting anticholinergic activity and is only a weak histamine H2 antagonist .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tiquinamide hydrochloride involves the reaction of 3-methyl-5,6,7,8-tetrahydroquinoline with thiocarboxamide under specific conditions. The reaction typically requires a controlled environment with precise temperature and pH levels to ensure the correct formation of the compound .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-efficiency reactors and purification systems to ensure the compound’s purity and yield. The production process is optimized to minimize waste and maximize efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
Tiquinamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can be reduced to form various reduced derivatives.
Substitution: This compound can undergo substitution reactions where different functional groups replace the existing ones.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels .
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound.
Applications De Recherche Scientifique
Tiquinamide hydrochloride has several scientific research applications, including:
Chemistry: It is used as a model compound to study the effects of different chemical reactions and conditions.
Biology: The compound is used to investigate its effects on gastric secretion and its protective properties against gastric and duodenal erosions.
Medicine: this compound is studied for its potential therapeutic applications in treating gastric and duodenal ulcers.
Industry: The compound is used in the development of new drugs and therapeutic agents.
Mécanisme D'action
Tiquinamide hydrochloride exerts its effects by inhibiting gastric secretion. It reduces both basal and stimulated acid secretion without exhibiting anticholinergic activity. The compound is a weak histamine H2 antagonist and is more potent in inhibiting basal acid secretion than established H2-receptor antagonists like metiamide and burimamide. The exact mechanism of action is not fully understood, but it is believed to involve the inhibition of specific molecular targets and pathways related to gastric secretion .
Comparaison Avec Des Composés Similaires
Similar Compounds
Metiamide: An H2-receptor antagonist used to reduce gastric acid secretion.
Burimamide: Another H2-receptor antagonist with similar properties to metiamide.
Cimetidine: A widely used H2-receptor antagonist for treating gastric ulcers.
Uniqueness of Tiquinamide Hydrochloride
This compound is unique in its potent inhibition of gastric secretion without significant anticholinergic activity. It is more effective in reducing basal acid secretion compared to other H2-receptor antagonists. This makes it a valuable compound for studying gastric secretion and developing new therapeutic agents .
Propriétés
Numéro CAS |
53400-68-3 |
|---|---|
Formule moléculaire |
C11H15ClN2S |
Poids moléculaire |
242.77 g/mol |
Nom IUPAC |
3-methyl-5,6,7,8-tetrahydroquinoline-8-carbothioamide;hydrochloride |
InChI |
InChI=1S/C11H14N2S.ClH/c1-7-5-8-3-2-4-9(11(12)14)10(8)13-6-7;/h5-6,9H,2-4H2,1H3,(H2,12,14);1H |
Clé InChI |
KYIUXKQDIWZDEF-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C(CCC2)C(=S)N)N=C1.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



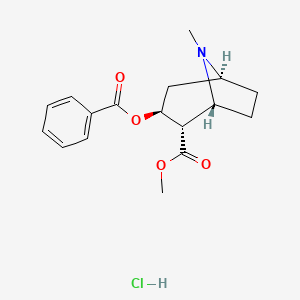
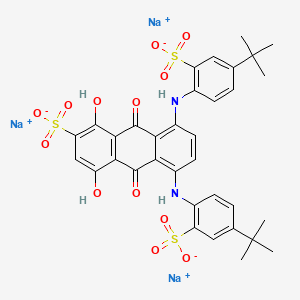
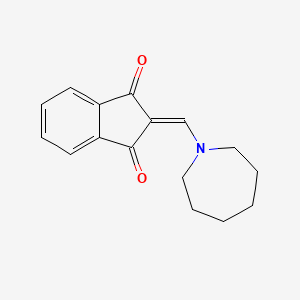
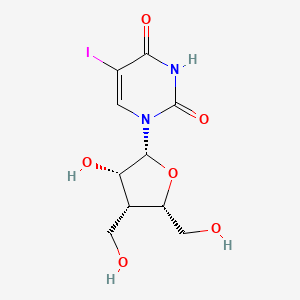
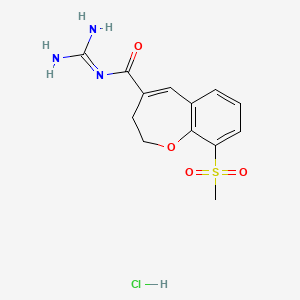
![(3S,5R,8R,9R,10S,13S,14S,17R)-17-ethynyl-13-methyl-2,3,4,5,6,7,8,9,10,11,12,14,15,16-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol](/img/structure/B12781962.png)
![3-[7-carbamoyl-5-[(2R)-2-[2-(2-ethoxyphenoxy)ethylamino]propyl]indol-1-yl]propyl 2,2-dimethylpropanoate](/img/structure/B12781965.png)
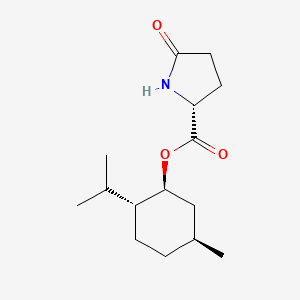
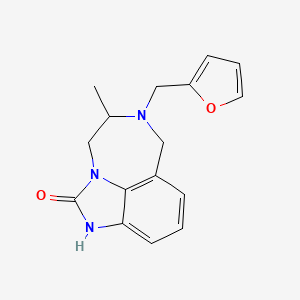
![(E)-but-2-enedioic acid;N'-(6,11-dihydrobenzo[c][1]benzothiepin-11-yl)ethane-1,2-diamine](/img/structure/B12781982.png)
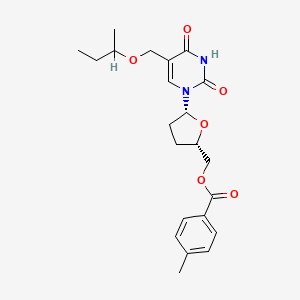
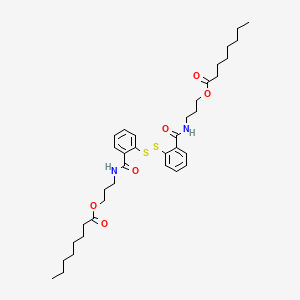
![1,1,2,2-Tetrafluoroethene;2,3,3,3-tetrafluoro-2-[1,1,2,2,3,3-hexafluoro-3-(1,2,2-trifluoroethenoxy)propoxy]propanenitrile;1,1,2-trifluoro-2-(trifluoromethoxy)ethene](/img/structure/B12781995.png)
